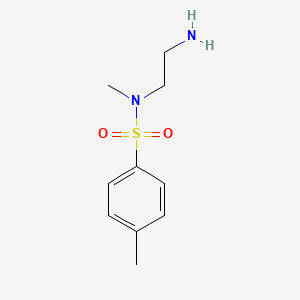
1-(aminomethyl)-N-tert-butylcyclopropane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Typically, the description of a chemical compound includes its molecular formula, molecular weight, IUPAC name, and structural formula. It may also include its appearance (solid, liquid, gas, color, etc.) and odor .
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the mechanism of the reaction .Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the conditions required for the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, refractive index, acidity or basicity (pH), and reactivity with common substances .Scientific Research Applications
Organocatalysis in Asymmetric Reactions : A study by Kano, Yamaguchi, and Maruoka (2009) highlighted the use of a designer axially chiral amino sulfonamide as an efficient organocatalyst in asymmetric Mannich reactions. This catalyst helped suppress side reactions and achieved good yield and excellent stereoselectivity (Kano, Yamaguchi, & Maruoka, 2009).
Synthesis of Water-Soluble Compounds : Scozzafava et al. (1999) synthesized water-soluble, aminoacyl/dipeptidyl sulfonamides with potential applications in lowering intraocular pressure. This study highlighted the role of sulfonamide CA inhibitors in aqueous humor secretion within the eye (Scozzafava et al., 1999).
Chemical Synthesis and Characterization : Kasyan et al. (2007) worked on the synthesis and characterization of various N-(alkyl- and benzylsulfonyl) derivatives of aminomethylbicyclo[2.2.1]hept-2-ene. Their study provided insights into the molecular structure and the mechanism of intramolecular reactions involving these compounds (Kasyan et al., 2007).
Enzyme Inhibition Studies : Research by Supuran et al. (2000) also explored sulfonamides as inhibitors of carbonic anhydrase, a zinc enzyme involved in physiological processes. They developed water-soluble compounds effective in lowering intraocular pressure (Supuran et al., 2000).
Asymmetric Synthesis of Amino Alcohols : Tang, Volkman, and Ellman (2001) utilized tert-butanesulfinyl aldimines and ketimines for the synthesis of protected 1,2-amino alcohols. This study presented general protocols for adding organometallic reagents to N-sulfinyl aldimines and ketimines (Tang, Volkman, & Ellman, 2001).
Development of Antimicrobial Agents : Gulkowska et al. (2012) examined the covalent bond formation of sulfonamide antimicrobials with model humic constituents, shedding light on the pathways and stability of covalent bonding in environmental contexts (Gulkowska et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(aminomethyl)-N-tert-butylcyclopropane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2S/c1-7(2,3)10-13(11,12)8(6-9)4-5-8/h10H,4-6,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUHQAFFCZYQDOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1(CC1)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B2584075.png)
![N-[3-Chloro-4-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2584078.png)
![2-({5,6-dimethyl-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2584080.png)
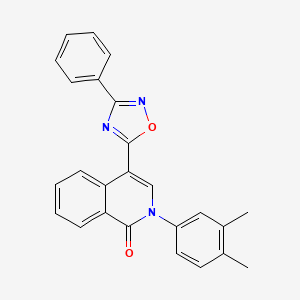
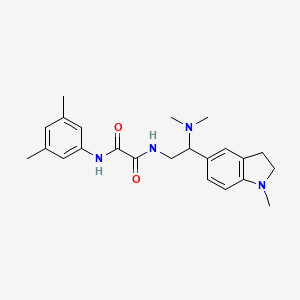
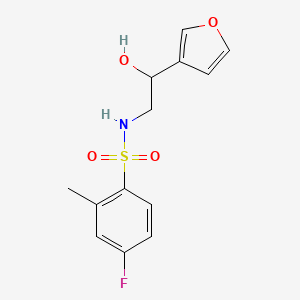
![4-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B2584086.png)
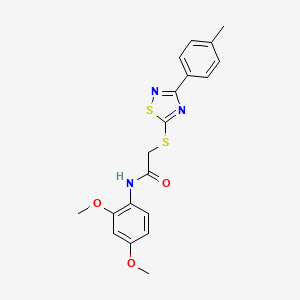
![6-ethyl-3-(pyridin-2-yl)[1,2]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2584091.png)
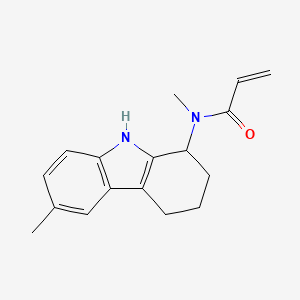

![6-bromo-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2584095.png)

